N-(4-amino-6-chloropyrimidin-5-yl)formamide

Description

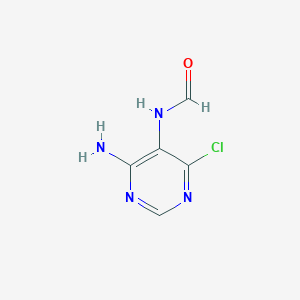

N-(4-amino-6-chloropyrimidin-5-yl)formamide is a pyrimidine derivative characterized by a formamide group (-NHCHO) attached to the 5-position of a pyrimidine ring substituted with an amino group (-NH₂) at the 4-position and a chlorine atom at the 6-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their roles as enzyme inhibitors, antiviral agents, and antibacterial compounds . This compound’s structural features, such as hydrogen-bonding donors (amino and formamide groups) and electron-withdrawing substituents (chlorine), make it a candidate for interactions with biological targets.

Properties

IUPAC Name |

N-(4-amino-6-chloropyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYKLSMJHHFQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324336 | |

| Record name | N-(4-Amino-6-chloropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7501-32-8 | |

| Record name | NSC406451 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Amino-6-chloropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Aminomalonic Ester with Guanidine to Form Pyrimidine Core

A widely recognized approach to prepare pyrimidine derivatives, including N-(4-amino-6-chloropyrimidin-5-yl)formamide, starts with the cyclization of aminomalonic esters with guanidine or its salts in the presence of a base. This reaction yields 2,5-diamino-4,6-dihydroxypyrimidine intermediates, which are crucial for subsequent chlorination and formylation steps.

This step is typically conducted under reflux in methanol with sodium methoxide as the base, ensuring complete cyclization.

Chlorination of Pyrimidine Intermediate

The 2,5-diamino-4,6-dihydroxypyrimidine intermediate undergoes chlorination to introduce chlorine atoms at the 4 and 6 positions of the pyrimidine ring. This reaction is performed in the presence of a chlorinating agent such as phosphorus oxychloride (POCl₃) and an amide (commonly dimethylformamide) which acts as a catalyst.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| (b) | POCl₃ added dropwise to the intermediate in toluene, with dimethylformamide at 80 °C for ~17.5 h | Formation of 4,6-dichloropyrimidine derivative |

This chlorination step is critical for activating the pyrimidine ring for further substitution and formylation.

The final step involves the introduction of the formamide group at the 5-position of the pyrimidine ring, yielding this compound. This is typically achieved by reacting the chlorinated pyrimidine with an aqueous carboxylic acid solution, such as formic acid, under controlled conditions.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| (c) | Treatment of 4,6-dichloropyrimidine with formic acid in aqueous medium, followed by isolation and purification | Formation of this compound |

This step can be performed under mild heating and aqueous conditions, facilitating the substitution of the chlorine at position 5 with the formamide group.

Alternative Preparation via Hydrolysis and Solvolysis

Another reported method involves the hydrolysis of formylated intermediates or solvolysis under anhydrous conditions to remove or modify formyl groups, followed by cyclisation and substitution reactions.

For example, the removal of the formyl group from the 5-amino group of pyrimidine derivatives by solvolysis in anhydrous isopropanol/HCl mixtures at 40-42 °C, followed by reaction with triethyl orthoformate and amines, has been described in the context of related nucleoside synthesis.

This method highlights the importance of controlling water content and temperature to achieve selective formylation and substitution.

Representative Experimental Data from Literature

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents & Conditions | Key Notes |

|---|---|---|---|

| 1 | Cyclization | Aminomalonic ester + guanidine + sodium methoxide, reflux in methanol, 16 h | Formation of pyrimidine core |

| 2 | Chlorination | POCl₃ + dimethylformamide, 80 °C, 17.5 h | Introduction of chlorine atoms at 4,6 |

| 3 | Formylation | Aqueous formic acid treatment | Substitution at 5-position with formamide |

| 4 | Alternative solvolysis | Anhydrous isopropanol/HCl, 40-42 °C, 2 h | Removal/modification of formyl groups |

Research Findings and Considerations

The cyclization step is highly dependent on the purity of aminomalonic ester and the base used; sodium methoxide is preferred for efficient conversion.

Chlorination with POCl₃ requires careful temperature control to avoid degradation; dimethylformamide acts as a catalyst enhancing chlorination efficiency.

Formylation using aqueous formic acid is a mild and effective method to introduce the formamide moiety, and the reaction conditions can be optimized to improve yield and purity.

Anhydrous conditions during solvolysis and formylation steps prevent unwanted hydrolysis and side reactions, which is critical for high-purity product formation.

The overall synthetic route is scalable and amenable to industrial production, as demonstrated by patent literature detailing multi-gram to kilogram scale preparations.

Chemical Reactions Analysis

Types of Reactions: N-(4-amino-6-chloropyrimidin-5-yl)formamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the pyrimidine ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as sodium bicarbonate (NaHCO3).

Reduction Reactions: Reagents like palladium on carbon (Pd/C) and hydrogen gas (H2) in ethanol (EtOH) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically employed.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, amines, and other functionalized compounds .

Scientific Research Applications

Chemistry: In chemistry, N-(4-amino-6-chloropyrimidin-5-yl)formamide is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology and Medicine: This compound has shown promise in biological and medicinal research. It is investigated for its potential antiviral and anti-inflammatory properties. Studies have indicated its ability to inhibit certain enzymes and pathways involved in disease processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-(4-amino-6-chloropyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block the dimerization of inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses. This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions such as arthritis .

Comparison with Similar Compounds

N-(2-Amino-4,6-dichloro-pyrimidin-5-yl)formamide

- Structure: Differs by having two chlorine atoms (4,6-dichloro) and lacks the amino group at the 4-position.

- Properties: The dichloro substitution increases molecular weight (283.72 g/mol) and lipophilicity compared to the mono-chloro target compound .

- Relevance : Patented as an intermediate in pharmaceutical synthesis, highlighting the importance of halogen positioning in pyrimidine-based drug design .

4,6-Dichloro-5-methoxypyrimidine

- Structure : Contains methoxy (-OCH₃) at the 5-position and chlorine at 4,6-positions.

- Crystallography: Exhibits intermolecular Cl···N interactions (3.094–3.100 Å), stabilizing its crystal lattice.

- Applications : Used in agrochemicals, demonstrating how electron-donating groups (e.g., methoxy) alter reactivity .

N-(4-Amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide

- Structure : Features a benzyl group (-CH₂C₆H₅) and dichloro substitution.

N-[2-trans-(4-Hydroxyphenyl)ethenyl]formamide

- Structure : Formamide attached to an ethenyl-hydroxyphenyl system instead of a pyrimidine ring.

- Bioactivity : Isolated from Antarctic fungi, this compound lacks pyrimidine-specific interactions but demonstrates moderate α-glucosidase inhibition, suggesting that heterocyclic cores (pyrimidine vs. ethenyl) dictate target specificity .

N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside

- Structure : Combines formamide with a xylose moiety and 4-methoxyphenyl group.

- Solubility : The glycosidic linkage enhances water solubility, contrasting with the hydrophobic pyrimidine core of the target compound .

Data Table: Structural and Functional Comparison

Key Research Findings

Halogen Substitution: Dichloro analogs (e.g., 4,6-dichloro) exhibit higher thermal stability due to Cl···N interactions but reduced hydrogen-bonding capacity compared to amino-substituted derivatives .

Amino Group Impact: The 4-amino group in the target compound enhances hydrogen-bonding interactions, critical for binding to enzymes like α-glucosidase, as seen in structurally related fungal metabolites .

Formamide Flexibility : The formamide group’s conformational flexibility allows for diverse interactions, as demonstrated in crystallographic studies of pyrimidine derivatives .

Biological Activity

N-(4-amino-6-chloropyrimidin-5-yl)formamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a chlorinated pyrimidine ring, allowing for various interactions with biological targets.

- Molecular Formula : C5H6ClN5O

- Molecular Weight : Approximately 188.6 g/mol

The presence of the amino and chlorinated groups significantly influences the compound's reactivity and biological interactions, making it a candidate for further pharmacological development.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in nucleic acid synthesis. The compound has shown potential as an inhibitor of viral replication and as an antibacterial agent. Its mechanism includes:

- Inhibition of Viral Replication : The compound competes with natural nucleotides for incorporation into viral DNA by reverse transcriptase enzymes, which is crucial for the replication of certain viruses.

- Antibacterial Activity : It has been studied for its ability to inhibit bacterial growth, potentially impacting cell proliferation and survival in pathogenic bacteria.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antiviral Properties : It inhibits viral replication, making it a candidate for antiviral drug development.

- Antibacterial Activity : Demonstrated effectiveness against various bacterial strains.

- Potential as an Anticancer Agent : Inhibition of kinase activity and protein synthesis in cancer cells has been observed, reducing cell proliferation in vitro.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-6-chloropyrimidine | Basic pyrimidine structure | Lacks formamide group; different reactivity |

| N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | Contains two chlorine atoms | Enhanced reactivity due to additional halogen |

| 5-formamidopyrimidine | Formamide group at the 5-position | Different position of formamide attachment |

This table highlights how structural variations influence the biological activity and reactivity of these compounds.

Case Studies

- Antiviral Activity : A study demonstrated that this compound effectively inhibited viral replication in cell cultures, showcasing its potential as an antiviral agent.

- Antibacterial Efficacy : Research on bacterial strains revealed that this compound exhibited significant antibacterial properties, inhibiting growth and survival in vitro.

Q & A

Q. What are the optimized synthetic routes for N-(4-amino-6-chloropyrimidin-5-yl)formamide, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and formylation reactions. For example:

Chlorination: Introduce chlorine at the 6-position of a pyrimidine precursor using POCl₃ or SOCl₂ under reflux .

Amination: React with ammonia or ammonium hydroxide to install the 4-amino group .

Formylation: Use formic acid or formamide derivatives to introduce the formamide moiety at the 5-position .

Purity Validation:

- HPLC (C18 column, acetonitrile/water gradient) to assess chemical homogeneity.

- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ at m/z 201.04 (calculated for C₅H₆ClN₄O).

- Elemental Analysis: Validate %C, %H, and %N within ±0.3% of theoretical values .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization: Use slow evaporation in DMF/water (1:1) to obtain suitable crystals.

Data Collection: Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement: Use SHELXL for structure solution and refinement, leveraging its robust handling of hydrogen bonding and disorder .

Key Parameters:

- R-factor: Aim for <5% after anisotropic refinement.

- Hydrogen Bonding: Analyze N–H⋯O/N interactions (e.g., amino to formamide) to confirm supramolecular packing .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

DFT Calculations (B3LYP/6-311+G(d,p)):

- Calculate Fukui indices (ƒ⁻) to identify nucleophilic sites. The 6-chloro position is most reactive due to electron-withdrawing effects.

- Simulate transition states for substitution reactions (e.g., replacing Cl with thiols or amines).

Molecular Electrostatic Potential (MEP): Visualize charge distribution to predict regioselectivity .

Validation: Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

Multi-Technique Cross-Validation:

- ¹H/¹³C NMR: Assign peaks using 2D experiments (HSQC, HMBC). For example, the formamide carbonyl (δ ~165 ppm in ¹³C) correlates with NH protons (δ ~8.5 ppm in ¹H).

- IR Spectroscopy: Confirm NH stretches (3300–3500 cm⁻¹) and C=O (1680–1700 cm⁻¹).

Solvent Effects: Account for DMSO-d₆ vs. CDCl₃-induced shifts in computational models (e.g., PCM solvation in Gaussian) .

Case Study: Discrepancies in amino group acidity can arise from tautomerism; use variable-temperature NMR to detect equilibrium shifts .

Q. How does this compound interact with biological targets, and what assays validate its activity?

Methodological Answer:

Molecular Docking (AutoDock Vina): Screen against pyrimidine-binding enzymes (e.g., dihydrofolate reductase). The chloro group may enhance hydrophobic binding.

In Vitro Assays:

- Antimicrobial Activity: Use MIC assays against S. aureus and E. coli (compare with trimethoprim as control).

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

Data Interpretation: Correlate IC₅₀ values with substituent effects (e.g., electron-withdrawing Cl vs. amino group donation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.